

Initial Safety and Tolerability of AMT-130: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

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This technical guide provides a comprehensive analysis of the initial safety and tolerability data from the Phase I/II clinical trials of AMT-130, an investigational gene therapy for Huntington's Disease (HD). The data presented herein is based on publicly available information from uniQure's press releases and clinical trial documentation.

Introduction to AMT-130

Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). AMT-130 is a gene therapy designed to slow the progression of HD by reducing the production of both the normal and mutant forms of the huntingtin protein. It utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that targets the HTT messenger RNA (mRNA), leading to its degradation and thereby decreasing the synthesis of the huntingtin protein.^{[1][2][3]} This one-time administered therapy is delivered directly to the brain via MRI-guided stereotactic neurosurgery.^[4]

Clinical Trial Design and Methodology

The initial safety and tolerability of AMT-130 were evaluated in a multicenter, Phase I/II, randomized, double-blind, sham-controlled clinical trial (NCT04120493).^{[5][6]}

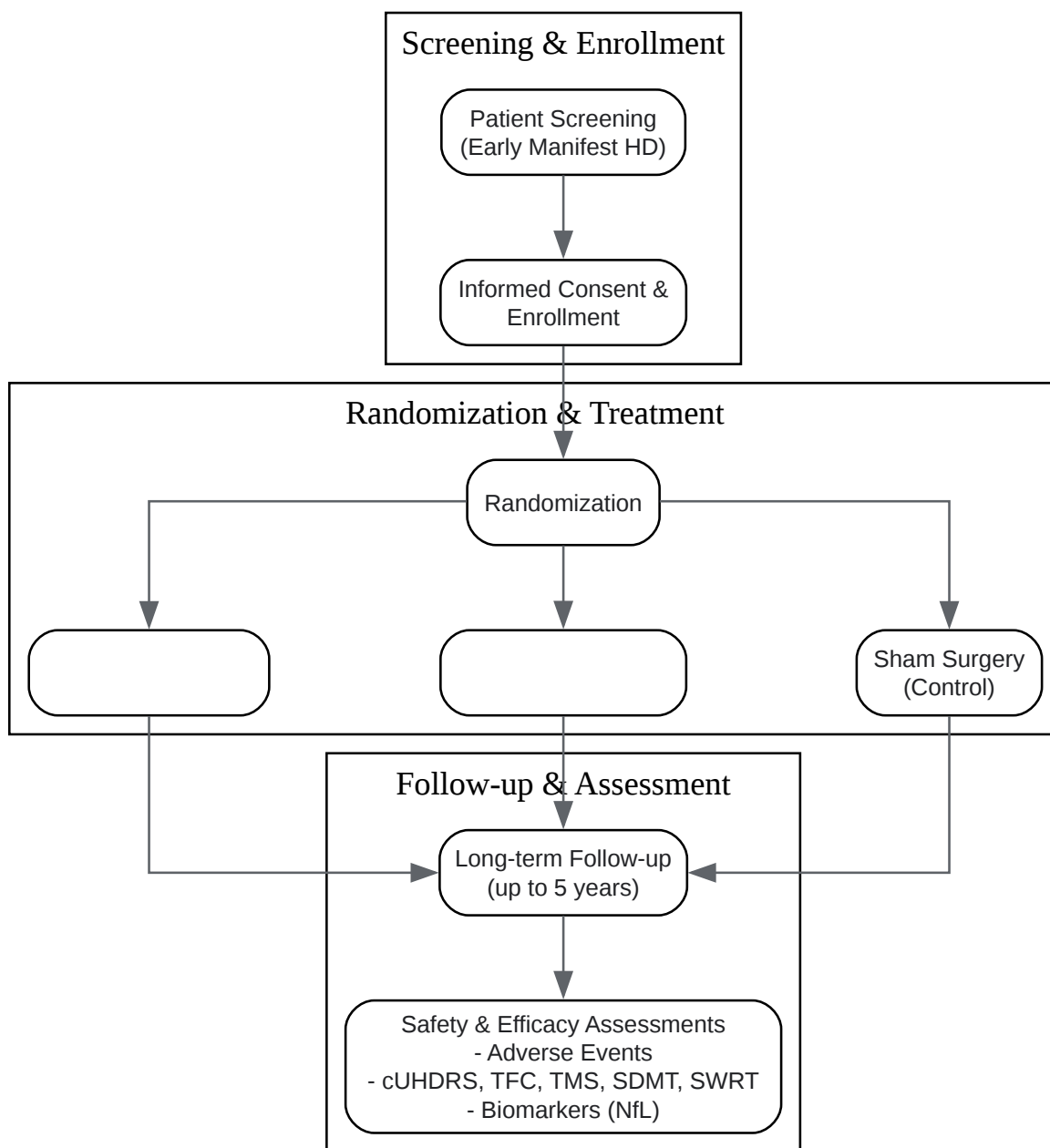
Patient Population: The study enrolled adult patients with early manifest Huntington's disease. [5][6] Key inclusion criteria included a confirmed genetic diagnosis of HD with a specific range of CAG repeats in the HTT gene.[6]

Treatment Administration: Participants were randomized to receive either a single administration of AMT-130 at a low or high dose, or a sham surgery.[7] The administration of AMT-130 involved MRI-guided stereotactic neurosurgical delivery directly into the striatum (caudate and putamen).[3]

Study Cohorts: The trial consisted of several cohorts to evaluate different doses and the impact of immunosuppression:

- Cohort 1 & 2: Randomized, double-blind, sham-controlled cohorts evaluating a low dose and a high dose of AMT-130.[5]
- Cohort 3: An open-label cohort to explore both doses of AMT-130 in combination with immunosuppression.[6]
- Cohort 4: An open-label cohort to further evaluate the safety of the high dose in participants with low striatal volume.[5]

Endpoints: The primary endpoint focused on the safety and tolerability of AMT-130.[5] Efficacy was assessed through various clinical and functional measures, including the composite Unified Huntington's Disease Rating Scale (cUHDRS) and Total Functional Capacity (TFC), as well as biomarkers like neurofilament light (NfL).[1]



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Figure 1: Experimental Workflow of the Phase I/II AMT-130 Clinical Trial.

Safety and Tolerability Profile

AMT-130 was generally well-tolerated at both low and high doses, with a manageable safety profile.^[7]

Adverse Events: The most frequently reported adverse events were associated with the surgical administration procedure.^[7] These events were reported to have resolved.

Serious Adverse Events (SAEs): Several serious adverse events were reported in the trial; however, they were considered unrelated to AMT-130 by the investigators.^[7]

Efficacy and Biomarker Data

While the primary focus was on safety, the initial studies also provided encouraging efficacy and biomarker data, which are crucial for assessing the overall tolerability and potential benefit of the treatment.

Clinical Efficacy Measures

The high-dose group demonstrated a statistically significant slowing of disease progression compared to a propensity score-matched external control group at 36 months.

Clinical Endpoint	High-Dose AMT-130 vs. Control	p-value
composite Unified Huntington's Disease Rating Scale (cUHDRS)	75% slowing of disease progression	0.003
Total Functional Capacity (TFC)	60% slowing of disease progression	0.033
Symbol Digit Modalities Test (SDMT)	88% slowing of decline	Not statistically significant
Stroop Word Reading Test (SWRT)	113% slowing of decline	-

Table 1: Summary of Clinical Efficacy Data for High-Dose AMT-130 at 36 Months.^[8]

Biomarker Analysis

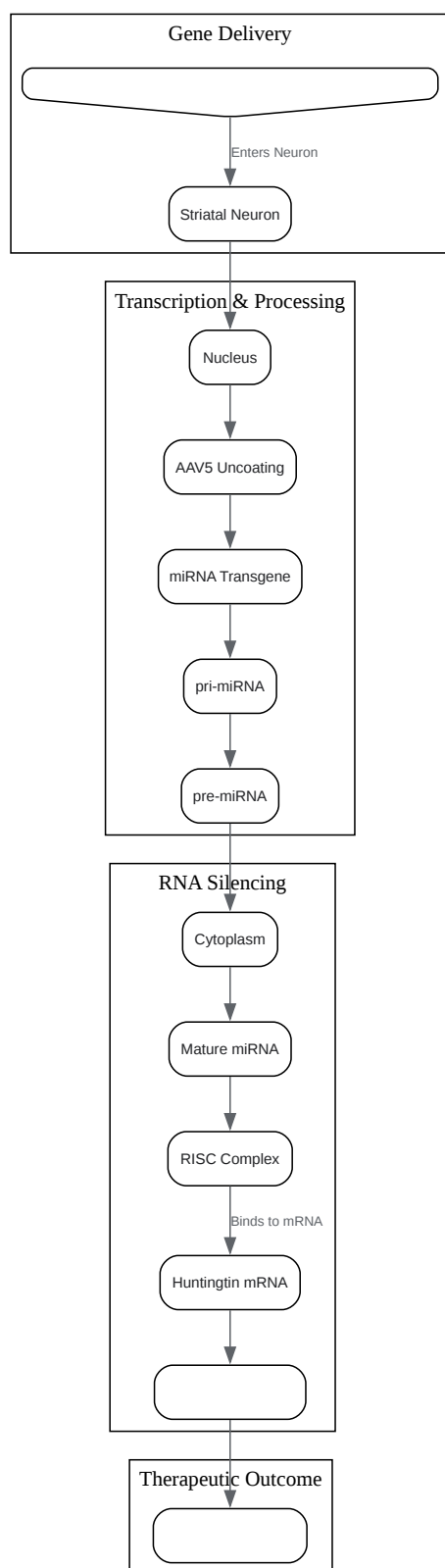
Neurofilament light (NfL), a biomarker of neuronal damage, showed a favorable trend in the high-dose group.

Biomarker	High-Dose AMT-130
Neurofilament light (NfL)	8% drop from baseline at 36 months

Table 2: Key Biomarker Finding for High-Dose AMT-130.[\[1\]](#)

Mechanism of Action

AMT-130's mechanism of action is centered on the principles of RNA interference to reduce the levels of huntingtin protein.



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Figure 2: AMT-130 Mechanism of Action for Huntingtin Protein Lowering.

The AAV5 vector delivers a transgene encoding a specific microRNA into the nucleus of striatal neurons.[2] This transgene is then transcribed into a primary miRNA (pri-miRNA) and processed into a precursor miRNA (pre-miRNA) before being exported to the cytoplasm. In the cytoplasm, it is further processed into a mature, single-stranded miRNA which is incorporated into the RNA-induced silencing complex (RISC).[2] The miRNA guides the RISC to bind to the huntingtin mRNA, leading to its cleavage and subsequent degradation.[2] This process ultimately results in a reduction of the synthesis of both normal and mutant huntingtin protein.[9]

Conclusion

The initial safety and tolerability data from the Phase I/II studies of AMT-130 are promising. The treatment was generally well-tolerated, with a manageable safety profile. The most common adverse events were related to the delivery procedure and were transient. The statistically significant slowing of disease progression observed in key clinical endpoints in the high-dose group, coupled with favorable biomarker trends, suggests a positive risk-benefit profile. These findings support the continued development of AMT-130 as a potential one-time gene therapy for Huntington's disease.

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References

- 1. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington's in Landmark Trial – HDBuzz [en.hdbuzz.net]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. vjneurology.com [vjneurology.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Proof-of-Concept Study with AMT-130 in Adults with Early Manifest Huntington's Disease | Memory and Aging Center [memory.ucsf.edu]

- 7. [huntington-disease.org](https://www.huntington-disease.org) [[huntington-disease.org](https://www.huntington-disease.org)]
- 8. Recent results for AMT-130: a step towards treatments that could slow Huntington's disease – European Huntington Association [eurohuntington.org]
- 9. Uniqure's AMT-130 Phase 1/2 trial – a reflection - Factor-H [factor-h.org]
- To cite this document: BenchChem. [Initial Safety and Tolerability of AMT-130: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563116#initial-safety-and-tolerability-studies-of-amt-130>]

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